molecular formula C16H22N2O2 B12749217 4-Piperidinecarboxaldehyde, 1-((dimethylamino)acetyl)-4-phenyl- CAS No. 97020-65-0

4-Piperidinecarboxaldehyde, 1-((dimethylamino)acetyl)-4-phenyl-

Cat. No.: B12749217
CAS No.: 97020-65-0
M. Wt: 274.36 g/mol
InChI Key: CQBXGINKSXJDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidinecarboxaldehyde, 1-((dimethylamino)acetyl)-4-phenyl- is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinecarboxaldehyde, 1-((dimethylamino)acetyl)-4-phenyl- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases as catalysts and are carried out under controlled temperatures to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Piperidinecarboxaldehyde, 1-((dimethylamino)acetyl)-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Piperidinecarboxaldehyde, 1-((dimethylamino)acetyl)-4-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Piperidinecarboxaldehyde, 1-((dimethylamino)acetyl)-4-phenyl- involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperidinecarboxaldehyde, 1-((dimethylamino)acetyl)-4-phenyl- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

97020-65-0

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

1-[2-(dimethylamino)acetyl]-4-phenylpiperidine-4-carbaldehyde

InChI

InChI=1S/C16H22N2O2/c1-17(2)12-15(20)18-10-8-16(13-19,9-11-18)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3

InChI Key

CQBXGINKSXJDAO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)N1CCC(CC1)(C=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.